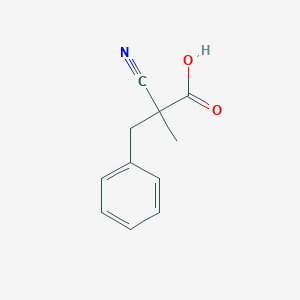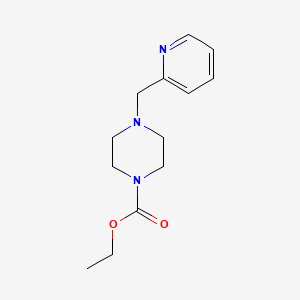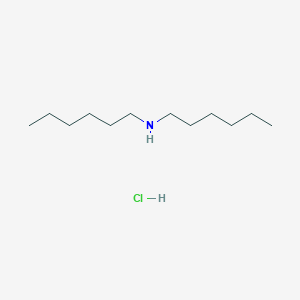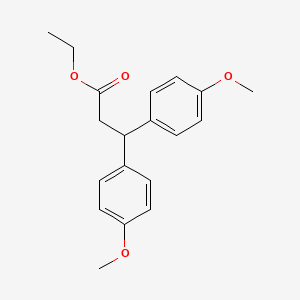
o-CRESOL, 6-CHLORO-4-NITROSO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-4-nitrosophenol is an aromatic compound characterized by the presence of chloro, methyl, and nitroso functional groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-6-methyl-4-nitrosophenol can be synthesized through a multi-step process involving the nitration, chlorination, and nitrosation of phenol derivatives. One common method involves the nitration of 2-chloro-6-methylphenol to form 2-chloro-6-methyl-4-nitrophenol, followed by reduction to 2-chloro-6-methyl-4-aminophenol, and subsequent nitrosation to yield 2-chloro-6-methyl-4-nitrosophenol .
Industrial Production Methods
Industrial production of 2-chloro-6-methyl-4-nitrosophenol typically involves large-scale nitration and nitrosation reactions under controlled conditions. The use of catalysts such as copper (II) salts can enhance the efficiency and selectivity of the nitrosation process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-Chloro-6-methyl-4-nitrophenol.
Reduction: 2-Chloro-6-methyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form complexes with metal ions, affecting enzymatic activities and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrosophenol
- 2-Methyl-4-nitrosophenol
- 4-Chloro-2-nitrophenol
Uniqueness
The presence of both chloro and methyl groups in the ortho positions relative to the nitroso group enhances its stability and reactivity compared to other nitrosophenols .
Propiedades
Número CAS |
73791-20-5 |
|---|---|
Fórmula molecular |
C7H6ClNO2 |
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-nitrosophenol |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(9-11)3-6(8)7(4)10/h2-3,10H,1H3 |
Clave InChI |
PTUGLBVXDWBNSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)


![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)

![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)

![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)

![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)
![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)
